molecular formula C17H18BrNO B291775 N-(3-bromophenyl)-4-tert-butylbenzamide

N-(3-bromophenyl)-4-tert-butylbenzamide

Cat. No.: B291775
M. Wt: 332.2 g/mol
InChI Key: ZXUFWXHZCWBUGI-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-4-tert-butylbenzamide (IUPAC name: N-(3-bromophenyl)-4-(tert-butyl)benzamide) is a halogenated benzamide derivative characterized by a bromine atom at the 3-position of the aniline ring and a bulky tert-butyl group at the para position of the benzamide moiety (Fig. 1).

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

N-(3-bromophenyl)-4-tert-butylbenzamide

InChI

InChI=1S/C17H18BrNO/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,1-3H3,(H,19,20)

InChI Key

ZXUFWXHZCWBUGI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Aromatic Rings

Nitro-Substituted Analogs
  • N-(2-Nitrophenyl)-4-bromo-benzamide (): Features a nitro group at the 2-position of the aniline ring. Crystallographic data reveal two molecules (A and B) per asymmetric unit, indicating distinct packing behavior due to nitro-group steric effects .
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) (): Combines nitro and methoxy substituents. The methoxy group at the 4-position improves solubility in polar solvents, contrasting with the tert-butyl group’s hydrophobicity in the target compound .
Methoxy- and Trimethoxy-Substituted Analogs
  • N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide (): Substitutes the tert-butyl group with three methoxy groups. The trimethoxy configuration increases polarity and hydrogen-bonding capacity, likely altering solubility and biological target interactions compared to the tert-butyl variant .
  • N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide (Compound 3 in ): Contains a methoxybenzamido side chain, which may enhance binding to enzymes like glyoxalase due to additional hydrogen-bonding sites .
Amino-Substituted Analogs
  • N-(3-Aminophenyl)-4-tert-butylbenzamide (): Replaces bromine with an amino group.

Physicochemical Properties

Compound Name Substituents (Benzamide/Aniline) Molecular Weight (g/mol) Key Properties
N-(3-Bromophenyl)-4-tert-butylbenzamide 4-tert-butyl, 3-Br 332.23 (estimated) High lipophilicity, steric bulk
N-(3-Aminophenyl)-4-tert-butylbenzamide 4-tert-butyl, 3-NH₂ 268.36 Polar, reactive amino group
N-(2-Nitrophenyl)-4-bromo-benzamide 4-Br, 2-NO₂ 307.12 Electron-deficient, crystalline
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-OCH₃, 3-Br 400.23 High polarity, H-bond donor

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